6-(4-chlorophenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazine core.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted triazolothiadiazine derivatives .
Scientific Research Applications
6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and causing cell death .
Comparison with Similar Compounds
6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiadiazine derivatives: These compounds contain the thiadiazine ring and are known for their pharmacological activities, such as anti-inflammatory and antioxidant effects.
Triazolothiadiazine derivatives: These compounds, like the target compound, have a fused triazole-thiadiazine core and are studied for their potential therapeutic applications.
The uniqueness of 6-(4-CHLOROPHENYL)-3-METHYL-N,N-DIPROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H24ClN5OS |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H24ClN5OS/c1-4-10-23(11-5-2)17(25)16-15(13-6-8-14(19)9-7-13)22-24-12(3)20-21-18(24)26-16/h6-9,15-16,22H,4-5,10-11H2,1-3H3 |
InChI Key |
GAIWNMKKXZJPMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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